molecular formula C19H18N4O B2533441 4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile CAS No. 1953196-02-5

4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile

Cat. No. B2533441
CAS RN: 1953196-02-5
M. Wt: 318.38
InChI Key: OGRMZSAGGVVUBQ-UHFFFAOYSA-N
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Description

4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile , also known as tilivalline , is a naturally occurring pyrrolobenzodiazepine (PBD). It was first associated with disease in the human intestine. Specifically, PBD tilivalline produced by Klebsiella oxytoca has been linked to the pathogenesis of colitis in an animal model of antibiotic-associated hemorrhagic colitis (AAHC) . Understanding its biosynthesis, regulation, and activity is crucial due to its impact on colitis.


Synthesis Analysis

  • 3-Hydroxyanthranilic Acid (3HAA) Biosynthesis : Enzymes AroX and 3-dehydroquinate synthase AroB are involved in chorismate synthesis, leading to the formation of 3HAA .
  • Formation of 2-Amino-2-deoxychorismate (ADIC) : Chorismate is converted to ADIC by AdsX .
  • Pathways to 3HAA : There are two pathways to produce 3HAA from ADIC. One is based on phenazine biosynthesis, where ADIC is converted to trans-2-Dihydro-3-hydroxyanthranilic acid (DHAA) by the isochorismate IcmX. DHAA is then oxidized to 3HAA by 2,3-dihydro-dihydroxybenzoate dehydrogenase DhbX. The other pathway is based on tomaymycin biosynthesis, but it is unlikely in K. oxytoca due to the lack of an annotated TomP gene .
  • Activation and Peptide Synthesis : 3HAA is activated to form 3HAA-CoA. It binds to tilivalline-specific nonribosomal peptide synthases NspA/ThdA. L-proline is also activated and binds to the tilivalline-specific nonribosomal peptide synthase NpsB. An acyl transfer occurs, resulting in amide bond formation on the T 2 domain of NpsB. Finally, reductive release using NADPH yields an open N-acylprolinal (compound 6), the final product of enzymatic synthesis .

Molecular Structure Analysis

The chemical formula of tilivalline is C20H19N3O2 , and its molar mass is approximately 333.391 g/mol . The SMILES notation for tilivalline is: C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 .


Chemical Reactions Analysis

After tilivalline biosynthesis, it can spontaneously lead to either tilimycin (2) or culdesacin (3) via two different ring closures. Tilimycin can further be converted to tilivalline by elimination of a water molecule, followed by nucleophilic attack of the free indole, which is released by the bacterial tryptophanase (TnaA) .


Physical And Chemical Properties Analysis

Tilivalline is a crystalline compound. Its structure includes a hexahydropyrrolo[2,1-c][1,4]benzodiazepine ring system fused to an indole moiety. The compound is hydroxylated at position 4 and contains a carbonyl group at position 11. The presence of these functional groups contributes to its biological activity .

Mechanism of Action

Tilivalline’s mechanism of action is associated with its role as a nonribosomal enterotoxin. It has been linked to the pathogenesis of colitis in animal models of antibiotic-associated hemorrhagic colitis (AAHC) .

properties

IUPAC Name

4-(6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c20-11-16-10-14(7-8-21-16)19(24)23-13-17-5-3-9-22(17)12-15-4-1-2-6-18(15)23/h1-2,4,6-8,10,17H,3,5,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRMZSAGGVVUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=CC=CC=C3CN2C1)C(=O)C4=CC(=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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